molecular formula C19H20Cl2N2O3S B6112139 N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B6112139
M. Wt: 427.3 g/mol
InChI Key: GVKFBEQIFYFBOE-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a dichlorophenyl group, and a benzenesulfonamido group, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloro-N-acetylaniline . This intermediate is then reacted with cyclopentylamine and benzenesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[N-(2,4-DICHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c20-14-10-11-18(17(21)12-14)23(13-19(24)22-15-6-4-5-7-15)27(25,26)16-8-2-1-3-9-16/h1-3,8-12,15H,4-7,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKFBEQIFYFBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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